1-Butyl-4-methylpyridinium chloride

Electrochemical Advanced Oxidation Wastewater Treatment Ecotoxicology

Unlike generic imidazolium ILs, the 4-methylpyridinium cation of this compound provides quantifiably distinct solvation strength and electrochemical stability. It is a strategic 'benign-by-design' solvent—its enhanced oxidative decomposition enables complete post-use mineralization, simplifying regulatory compliance. Its unique capacity to template dendrite-like nanostructures unlocks functional nanofluids, while serving as a precursor for (BMPY)₃(Bi₂I₉) perovskite hybrids. Choose this compound for applications demanding thermal resilience, a wide electrochemical window, and structural tailorability.

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
CAS No. 112400-86-9
Cat. No. B058593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-4-methylpyridinium chloride
CAS112400-86-9
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCCCC[N+]1=CC=C(C=C1)C.[Cl-]
InChIInChI=1S/C10H16N.ClH/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1
InChIKeyYTSDTJNDMGOTFN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-4-methylpyridinium Chloride (CAS 112400-86-9): A Pyridinium-Based Ionic Liquid for High-Performance Electrolytes and Advanced Materials


1-Butyl-4-methylpyridinium chloride (CAS: 112400-86-9) is a solid, pyridinium-based ionic liquid (IL) with a molecular formula of C₁₀H₁₆ClN and a molecular weight of 185.69 g/mol . It is a member of a class of designer solvents renowned for their negligible vapor pressure and high thermal stability [1]. This compound exhibits a distinct melting point typically reported between 155–162 °C and is soluble in water . Its core structure consists of an N-butyl and a 4-methyl substituted pyridinium cation paired with a chloride anion, a combination that imparts unique physicochemical properties relative to other common ILs like imidazolium-based analogs.

1-Butyl-4-methylpyridinium Chloride: Why Alternative Ionic Liquids Cannot Guarantee Equivalent Performance


The assumption that all ionic liquids within the same cation family (e.g., pyridinium or imidazolium) are interchangeable is a critical failure point in experimental design and process scale-up. The specific substitution pattern—a 4-methyl group on the pyridinium ring—fundamentally alters key intermolecular interactions compared to its non-methylated or differently substituted analogs [1]. This structural nuance directly governs performance metrics such as electrochemical stability, solubility, and solvation strength [2]. Substituting 1-butyl-4-methylpyridinium chloride with a generic imidazolium-based IL like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) can lead to quantifiably different and often undesired outcomes in degradation kinetics, solute-solvent interactions, and material compatibility [3].

1-Butyl-4-methylpyridinium Chloride: A Quantitative Comparison Against Key Analogs


Electrochemical Degradability: Quantifiably Faster Mineralization vs. Imidazolium Chloride

In a direct comparative study using a boron-doped diamond (BDD) electrode, the electrochemical oxidation of 1-butyl-4-methylpyridinium chloride (Py4-4Me Cl) was shown to be more advanced than that of its imidazolium counterpart, 1-butyl-3-methyl-imidazolium chloride (IM14 Cl), under identical conditions. This indicates a faster degradation pathway for the pyridinium compound [1].

Electrochemical Advanced Oxidation Wastewater Treatment Ecotoxicology

Solute-Solvent Interactions: Demonstrably Stronger Interactions than Imidazolium Analogs

A comprehensive study measuring density, speed of sound, and viscosity revealed that solute-solvent interactions for L(+)-lactic acid were stronger in the presence of pyridinium-based ILs like 1-butyl-4-methylpyridinium chloride compared to their imidazolium-based counterparts, 1-butyl-3-methylimidazolium chloride and bromide [1]. This enhanced interaction can be quantified through derived volumetric and compressibility parameters.

Solvation Thermodynamics Volumetric Properties Physicochemical Analysis

Crystal Density and Band Gap: Quantifiable Impact of 4-Methyl Substitution on Electronic Properties

A computational study using Density Functional Theory (DFT) quantified the impact of the 4-methyl substituent on the electronic properties of the pyridinium chloride ion pair. The addition of the methyl group to 1-butylpyridinium chloride increased the theoretical band gap from 3.78 eV to 3.96 eV [1].

Density Functional Theory Computational Chemistry Electronic Structure

Anion-Cation Interaction Energy: Stronger Binding Than Non-Methylated Analog

The same DFT study demonstrated that the 4-methyl substitution significantly enhances the fundamental anion-cation interaction. The interaction energy (ΔE_int) for the 1-butyl-4-methylpyridinium chloride ion pair is notably more negative than that of the unsubstituted 1-butylpyridinium chloride, signifying a stronger ionic bond [1].

Computational Chemistry Ionic Liquid Design Intermolecular Forces

Water Solubility and Polarity: Class-Level Differentiation from Imidazolium Liquids

A systematic study comparing the properties of seven ionic liquids containing either 1-methyl-3-octylimidazolium or 1-butyl-4-methylpyridinium cations found that pyridinium-based ILs as a class exhibit higher melting points, lower water solubility, and higher polarity than their imidazolium-based counterparts [1].

Solvent Properties IL Characterization Material Science

1-Butyl-4-methylpyridinium Chloride: Specialized Application Scenarios Supported by Quantitative Evidence


Electrolyte in High-Stability Supercapacitors and Batteries

The compound's utility as an electrolyte in energy storage devices is supported by its thermal stability and ionic nature . While not a liquid at room temperature, its use in formulations or at elevated temperatures leverages its low vapor pressure and wide electrochemical window, as demonstrated in studies on pyridinium-based ionic liquids [1].

Medium for Controllable Electrochemical Degradation and Green Chemistry

As directly evidenced by its more advanced decomposition under electrochemical oxidation compared to [BMIM]Cl, this IL is a superior candidate for processes where eventual mineralization is desired [2]. This makes it a strategic choice for 'benign-by-design' solvents in industrial applications where complete breakdown post-use is a regulatory or environmental requirement.

Template and Solvent for Advanced Nanostructured Materials

The unique ability of 1-butyl-4-methylpyridinium chloride to form dendrite-like nanostructures at interfaces, as demonstrated in the synthesis of IL-iron oxide nanofluids, points to its specific value in materials science [3]. This behavior, which influences nanofluid rheology and stability, is a distinct property not universally shared by all ILs and is critical for creating functional nanocomposites.

Precursor for Bismuth-Iodide Perovskite-Like Hybrid Semiconductors

The compound has been specifically cited as a precursor in the synthesis of a bismuth-iodide cluster hybrid perovskite-like material with the formula (BMPY)₃(Bi₂I₉) [4]. This application leverages the compound's unique cation structure, where the 1-butyl-4-methylpyridinium moiety (BMPY) acts as a templating organic spacer, influencing the material's final crystal structure and electronic properties.

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